Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate
Overview
Description
Synthesis Analysis
Phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate are synthesized through the reaction of phthalic anhydride with alcohols under catalytic or acidic conditions. This process involves the esterification of phthalic anhydride to produce the desired phthalate ester. Gold-catalyzed benzylic azidation of phthalans and subsequent reactions can be a part of the synthesis process for related compounds, offering insights into complex synthesis mechanisms involving phthalate derivatives (Asai et al., 2015).
Scientific Research Applications
Phthalates in Industrial Applications
Plasticizers in Vinyl Production Phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate are primarily used as plasticizers in the manufacturing of flexible vinyl. This application extends to consumer products, food contact applications, flooring, wall coverings, and medical devices (Hauser & Calafat, 2005).
Food and Consumer Products Lower molecular weight phthalates serve as solvents and plasticizers in personal care products like perfumes, lotions, and cosmetics. They are also used in cellulose acetate for making lacquers, varnishes, and coatings, some of which provide timed releases in pharmaceuticals (Cao, 2010).
Biological Impact and Environmental Concerns
Biological Impact Phthalates, due to their wide use in multiple commercial products, result in extensive human and environmental exposure. They are known to induce oxidative stress and affect multiple cellular targets, emphasizing the need for comprehensive assessment considering multiple biological parameters (Mankidy et al., 2013).
Environmental Ubiquity and Human Health Due to their extensive use and the fact that they are not covalently bound to polymers, phthalates like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate have become ubiquitous environmental contaminants. They are associated with shorter pregnancy durations and might alter placental essential fatty acids, potentially leading to abnormal fetal development (Latini et al., 2006).
Impact on Gene Transcription Phthalates have been observed to affect gene transcription, such as the sodium/iodide symporter (NIS), which could contribute to thyroid hyperfunction due to human exposure to phthalate plasticizers over prolonged periods (Breous et al., 2005).
Alternatives and Safety Assessments
Phthalate Alternatives Given the negative health impacts of phthalates, there is an urgent need for alternatives. Studies on substitutes like tributyl O-acetylcitrate (ATBC) and trihexyl O-acetylcitrate (ATHC) have shown that they do not exhibit significant cytotoxicity even at high doses, suggesting safer alternatives to traditional phthalates (Kim et al., 2019).
Enhanced Ion Transport A novel class of esters of benzene 1,2 dicarboxylic acids like Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate have been used as plasticizers in high molecular weight PEO–LiClO4 matrix to improve room temperature ionic conductivity of polymer–salt complex, indicating its potential in advancing the performance of materials in energy storage applications (Michael et al., 1997).
Safety And Hazards
Phthalates have been associated with various health concerns, particularly in products for pregnant women or children3. Human epidemiological studies have shown a significant association between phthalate exposures and adverse reproductive outcomes in women and men, type II diabetes and insulin resistance, overweight/obesity, allergy, and asthma2.
Future Directions
Due to health concerns, the use of some phthalates has been phased out3. Future research and regulations will likely focus on further understanding the health impacts of phthalate exposure and finding safer alternatives.
properties
IUPAC Name |
1-O-benzyl 2-O-[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6/c1-18(2)23(27(5,6)17-32-24(28)19(3)4)33-26(30)22-15-11-10-14-21(22)25(29)31-16-20-12-8-7-9-13-20/h7-15,18-19,23H,16-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZSSCRWFLKGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027785 | |
Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate | |
CAS RN |
16883-83-3 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16883-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL (1-(ISOBUTYRYLOXY)-2,2,4-TRIMETHYLPENTAN-3-YL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV6UJ7024 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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